![molecular formula C6H9N3O3S B2506302 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide CAS No. 1603237-46-2](/img/structure/B2506302.png)
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
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Overview
Description
“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1603237-46-2 . It has a molecular weight of 203.22 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11)
. The InChI key is SGCYRPRCIMFBFV-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 203.22 .
Scientific Research Applications
Synthesis and Chemical Properties
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is a compound involved in a variety of synthetic routes, exhibiting potential as a building block for diverse chemical structures. The compound is part of the larger family of 1,2,4-oxadiazol-3-sulfonamides, which can be synthesized from cyanomethanesulfonyl chloride. This process involves several steps, including reactions with amines, alkoxymethylidene derivatives, and phenylhydrazine, leading to the formation of various heterocyclic systems, including 1,2,4-oxadiazol-3-methanesulfonamides (Winterwerber, Geiger, & Otto, 2006).
Crystal Structure and Polymorphism
The compound's close relative, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, exhibits interesting polymorphic behavior, forming two concomitant polymorphs with distinct crystal structures. This polymorphism is significant as it may impact the compound's physical and chemical properties, suggesting similar potential for this compound in forming polymorphic structures with varying stability and applications (Shishkina et al., 2020).
Biological Activity and Potential Applications
The 1,2,4-oxadiazole scaffold is a significant motif in pharmaceutical chemistry, known for its involvement in the development of novel drugs. Its derivatives, including this compound, are of interest due to their potential biological activities and applications in the synthesis of compounds with anti-inflammatory, antimicrobial, and anti-diabetic properties (Sharma, 2015).
Safety and Hazards
properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYRPRCIMFBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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